Cas no 828-84-2 (Naphthalene,1-methoxy-3-methyl-)

Naphthalene,1-methoxy-3-methyl- 化学的及び物理的性質
名前と識別子
-
- Naphthalene,1-methoxy-3-methyl-
- Naphthalene, 1-methoxy-3-methyl- (7CI,8CI,9CI)
- SCHEMBL7835437
- Naphthalene,1-methoxy-3-methyl-(7ci,8ci,9ci)
- 1-methoxy-3-methyl-naphthalene
- 828-84-2
- 1-methoxy-3-methylnaphthalene
-
- インチ: InChI=1S/C12H12O/c1-9-7-10-5-3-4-6-11(10)12(8-9)13-2/h3-8H,1-2H3
- InChIKey: CTKKMNJQJKRSSA-UHFFFAOYSA-N
- SMILES: CC1=CC2=CC=CC=C2C(=C1)OC
計算された属性
- 精确分子量: 172.088815002g/mol
- 同位素质量: 172.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 9.2Ų
Naphthalene,1-methoxy-3-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219001352-500mg |
4-Methoxy-2-methylnaphthalene |
828-84-2 | 98% | 500mg |
$950.60 | 2023-09-01 | |
Alichem | A219001352-250mg |
4-Methoxy-2-methylnaphthalene |
828-84-2 | 98% | 250mg |
$727.60 | 2023-09-01 | |
Alichem | A219001352-1g |
4-Methoxy-2-methylnaphthalene |
828-84-2 | 98% | 1g |
$1752.40 | 2023-09-01 |
Naphthalene,1-methoxy-3-methyl- 関連文献
-
1. Syntheses of isochromane analogues of the michellamines and korupensaminesCharles B. de Koning,Joseph P. Michael,Willem A. L. van Otterlo J. Chem. Soc. Perkin Trans. 1 2000 799
-
2. NotesH. Hirsch,J. R. B. Boocock,W. J. Hickinbottom,S. J. Hurst,J. Malcolm Bruce,J. J. Zuckerman,M. Green,K. B. Mallion,F. G. Mann,B. P. Tong,V. P. Wystrach,R. J. W. Cremlyn,D. L. Pain,B. H. Chase,C. S. Franklin,A. C. White,D. J. Collins,P. J?ger,E. S. Waight,R. E. Bowman,C. P. Falshaw,A. W. Johnson,T. J. King,J. Chatt,R. G. Hayter J. Chem. Soc. 1963 1318
Naphthalene,1-methoxy-3-methyl-に関する追加情報
1-Methoxy-3-Methyl-Naphthalene: A Comprehensive Overview
1-Methoxy-3-Methyl-Naphthalene, also known by its CAS number CAS No. 828-84-2, is a compound of significant interest in various fields of chemistry and materials science. This compound, which belongs to the naphthalene derivatives family, has a unique structure that combines a naphthalene ring system with a methoxy group and a methyl group at specific positions. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of extensive research and application in modern science.
The molecular structure of 1-Methoxy-3-Methyl-Naphthalene consists of a naphthalene core, which is a fused bicyclic aromatic system. The methoxy group (-OCH₃) is attached at position 1, while the methyl group (-CH₃) is located at position 3. This substitution pattern not only influences the electronic properties of the molecule but also plays a crucial role in determining its reactivity and solubility. Recent studies have shown that the electronic distribution in such substituted naphthalenes can be effectively modulated by varying the substituents, leading to applications in organic electronics and optoelectronics.
One of the most notable applications of 1-Methoxy-3-Methyl-Naphthalene lies in its use as an intermediate in organic synthesis. Its ability to undergo various chemical transformations, such as nucleophilic aromatic substitution and electrophilic substitution, makes it a valuable building block for constructing more complex molecules. For instance, researchers have utilized this compound as a precursor for synthesizing advanced materials like organic semiconductors and light-emitting diodes (LEDs). These materials exhibit exceptional performance due to the tailored electronic properties imparted by the substituents on the naphthalene ring.
In addition to its role in material science, 1-Methoxy-3-Methyl-Naphthalene has also found applications in pharmaceutical research. The naphthalene framework is known for its potential as a scaffold for drug molecules due to its aromaticity and ability to interact with biological systems. Recent studies have explored the use of this compound as a lead molecule for developing new drugs targeting specific biological pathways. For example, derivatives of this compound have shown promise in inhibiting certain enzymes associated with neurodegenerative diseases, highlighting its potential in therapeutic development.
The synthesis of 1-Methoxy-3-Methyl-Naphthalene typically involves multi-step organic reactions, often starting from simpler precursors like naphthalene or its derivatives. Modern synthetic strategies have focused on improving the efficiency and selectivity of these reactions, leveraging techniques such as catalytic coupling reactions and directed metallation. These advancements have not only streamlined the synthesis process but also enabled the production of higher purity compounds, which are essential for their application in sensitive areas like pharmaceuticals and electronics.
From an environmental perspective, understanding the behavior and degradation pathways of 1-Methoxy-3-Methyl-Naphthalene is crucial for assessing its impact on ecosystems. Recent environmental studies have investigated the fate of this compound under various conditions, including photodegradation and microbial degradation. These studies have provided insights into how substituted naphthalenes persist or break down in natural environments, contributing to efforts aimed at minimizing their environmental footprint.
In conclusion, 1-Methoxy-3-Methyl-Naphthalene, with its unique structural features and versatile properties, continues to be a focal point in both academic research and industrial applications. Its role as an intermediate in organic synthesis, its potential in drug development, and its contributions to materials science underscore its importance across multiple disciplines. As research progresses, further innovations are expected to emerge from this compound's exploitation, driving advancements in technology and medicine.
828-84-2 (Naphthalene,1-methoxy-3-methyl-) Related Products
- 941164-32-5(4-methoxy-N-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide)
- 114364-74-8(4-fluoro-N-2-(1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 3458-28-4(D(+)-Mannose)
- 920459-13-8(N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}cyclopropanecarboxamide)
- 2228062-93-7((1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol)
- 2125496-02-6(benzyl N-{4-(benzyloxy)(tert-butoxy)carbonylaminobutyl}carbamate)
- 5678-75-1(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine hydrochloride)
- 2163819-25-6(tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate)
- 2228422-74-8(N-4-(1-amino-2-methoxypropan-2-yl)phenylacetamide)
- 2097867-01-9(2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline)




